![molecular formula C16H12N4O4 B2814219 (Z)-2-(4-nitrophenyl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide CAS No. 95059-95-3](/img/structure/B2814219.png)
(Z)-2-(4-nitrophenyl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide
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Description
“(Z)-2-(4-nitrophenyl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide” is a chemical compound with the molecular formula C16H12N4O4 and a molecular weight of 324.296 .
Molecular Structure Analysis
The molecular structure of this compound includes 16 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The compound is canonicalized .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.29g/mol and a molecular formula of C16H12N4O4 . It has a complexity of 499, a rotatable bond count of 3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a topological polar surface area of 124, and a heavy atom count of 24 .Scientific Research Applications
Cancer Research Applications
Compounds related to "(Z)-2-(4-nitrophenyl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide" have shown significant potential in cancer research, particularly in inhibiting cancer cell migration and growth. For instance, a study by Šermukšnytė et al. (2022) found that certain 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety exhibit cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. These compounds were identified for their selectivity towards cancer cells and potential as antimetastatic candidates Šermukšnytė et al., 2022.
Materials Science and Optical Applications
In the field of materials science, particularly in optical applications, hydrazones derived from compounds similar to "(Z)-2-(4-nitrophenyl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide" have been investigated. Naseema et al. (2010) synthesized hydrazones and studied their nonlinear optical properties using the Z-scan technique, demonstrating potential applications as optical limiters and switches due to their optical power limiting behavior Naseema et al., 2010.
Synthetic Chemistry and Medicinal Chemistry
In synthetic chemistry, the versatility of these compounds is explored for creating various derivatives with potential medicinal applications. For example, Dandia et al. (2013) investigated the reactivity pattern of certain isomerized compounds towards azomethine ylide, leading to stereochemically different novel dispirobisoxindole derivatives, showing the broad scope and high degree of chemo-, regio-, and stereoselectivity of these reactions Dandia et al., 2013.
Antimicrobial and Anti-inflammatory Applications
Research also extends to antimicrobial and anti-inflammatory applications. Basavarajaiah and Mruthyunjayaswamy (2010) synthesized derivatives displaying antimicrobial activities, highlighting the chemical versatility and potential pharmaceutical applications of these compounds Basavarajaiah & Mruthyunjayaswamy, 2010.
properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-14(9-10-5-7-11(8-6-10)20(23)24)18-19-15-12-3-1-2-4-13(12)17-16(15)22/h1-8,17,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQODVZENBFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-nitrophenyl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide |
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